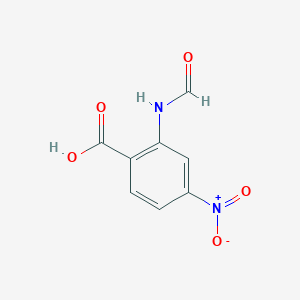

2-Formamido-4-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-formamido-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c11-4-9-7-3-5(10(14)15)1-2-6(7)8(12)13/h1-4H,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTBZLSBPLZVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Formamido-4-nitrobenzoic Acid in Drug Synthesis

[1]

Executive Summary

2-Formamido-4-nitrobenzoic acid (also known as N-formyl-4-nitroanthranilic acid) is a critical intermediate in the synthesis of fused heterocyclic systems, specifically 6-nitroquinazolin-4(3H)-one .[1] This scaffold serves as a "privileged structure" in medicinal chemistry, forming the core of various antineoplastic, antimicrobial, and anti-inflammatory agents.

This guide details the structural properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers in organic synthesis and pharmaceutical development.

Part 1: Structural Analysis & Physiochemical Profile[1]

The molecule is a derivative of benzoic acid characterized by a nitro group at the para position relative to the amine origin, and a formyl group protecting the amine. The presence of the electron-withdrawing nitro group (-NO₂) significantly influences the acidity of the carboxylic acid and the nucleophilicity of the amide nitrogen.[1]

Chemical Identity

| Property | Data |

| IUPAC Name | 2-Formamido-4-nitrobenzoic acid |

| Synonyms | N-Formyl-4-nitroanthranilic acid; 2-(Formylamino)-4-nitrobenzoic acid |

| CAS Number | 65911-46-8 (Specific formyl derivative); 619-17-0 (Parent amine) |

| Molecular Formula | C₈H₆N₂O₅ |

| Molecular Weight | 210.14 g/mol |

| Solubility | Soluble in DMSO, DMF, hot ethanol; Poor solubility in cold water.[1][2][3][4] |

| pKa (Predicted) | Carboxylic acid: ~3.1 |

Structural Connectivity (Graphviz)

The following diagram illustrates the connectivity and functional group relationships that dictate the molecule's reactivity, particularly its propensity for cyclodehydration.

Figure 1: Functional group topology of 2-Formamido-4-nitrobenzoic acid highlighting the ortho-disposition required for quinazoline formation.[1]

Part 2: Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 2-formamido-4-nitrobenzoic acid is typically achieved via the N-formylation of 4-nitroanthranilic acid.[1] This reaction is the first step in the modified Niementowski quinazoline synthesis .

The Reaction Logic

The starting material, 2-amino-4-nitrobenzoic acid (CAS 619-17-0), possesses a deactivated aniline amine due to the electron-withdrawing nitro group at the para position. Consequently, standard acylation conditions often require forcing conditions (reflux) or highly reactive formylating agents (e.g., acetic formic anhydride or excess formic acid).

Mechanism of Action

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the formic acid.

-

Proton Transfer: Rapid proton transfer generates a tetrahedral intermediate.

-

Elimination: Elimination of water yields the N-formyl product.[1]

Note: If the temperature is too high (>150°C) or dehydrating agents are present, the product will spontaneously cyclize to 6-nitroquinazolin-4(3H)-one in situ.[1]

Figure 2: Synthetic workflow from the anthranilic acid precursor to the quinazoline scaffold.

Part 3: Experimental Protocol

This protocol describes the isolation of the N-formyl intermediate.[1] Note that many industrial procedures skip isolation and proceed directly to cyclization; however, isolating the intermediate is crucial for derivatization at the carboxylic acid position.

Materials

-

Precursor: 2-Amino-4-nitrobenzoic acid (4-nitroanthranilic acid).[1][2]

-

Reagent/Solvent: Formic acid (98%).

-

Workup: Ice-cold distilled water.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 5.0 g (27.4 mmol) of 2-amino-4-nitrobenzoic acid to the flask.

-

Solvation: Add 50 mL of formic acid (98%). The solid may not dissolve completely at room temperature.

-

Reaction: Heat the mixture to reflux (~100–105°C) for 2–3 hours. Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:1). The starting amine spot (fluorescent under UV) should disappear.

-

Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

-

Isolation: The 2-formamido-4-nitrobenzoic acid will precipitate as a solid.[1] Filter the precipitate using a Buchner funnel.

-

Purification: Wash the filter cake with cold water (3 x 20 mL) to remove excess formic acid. Recrystallize from ethanol if high purity is required.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Yield Expectation: 80–90%. Appearance: Pale yellow to off-white solid.[1]

Part 4: Downstream Applications (Drug Development)

The primary utility of 2-formamido-4-nitrobenzoic acid is its role as a "masked" quinazoline.[1]

Cyclization to Quinazolinones

Treatment of the isolated intermediate with acetic anhydride or heating in formamide effects ring closure to yield 6-nitroquinazolin-4(3H)-one .[1]

-

Significance: The nitro group at position 6 is a versatile handle. It can be reduced to an amine (-NH₂), which allows for the attachment of various pharmacophores (e.g., via Schiff base formation or amide coupling) to create EGFR inhibitors or antibacterial agents.

Analytical Characterization (Validation)

To confirm the structure of the intermediate before cyclization, look for these signals:

-

IR Spectroscopy:

-

Carboxylic Acid O-H stretch: Broad band 2500–3000 cm⁻¹.

-

Amide C=O stretch: ~1680–1700 cm⁻¹.

-

Acid C=O stretch: ~1710 cm⁻¹.

-

Nitro N-O stretches: ~1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

-

¹H NMR (DMSO-d₆):

-

δ ~12.0–13.0 ppm: Broad singlet (Carboxylic acid -COOH).[1]

-

δ ~10.5 ppm: Singlet (Amide -NH). Distinctive shift confirming formylation.

-

δ ~8.4 ppm: Singlet (Formyl proton -CHO).[1]

-

Aromatic Region: Signals corresponding to the trisubstituted benzene ring (typically 8.0–9.0 ppm range due to nitro deshielding).

-

References

-

PubChem. (n.d.).[5] 2-Formamido-4-nitrobenzoic acid (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link]

- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Contextual grounding for Quinazolinone synthesis).

-

Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives.[1][7][8] Tetrahedron, 61(43), 10153-10160. (Methodology validation).

Sources

- 1. 62-23-7|4-Nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-Nitroanthranilic acid | C7H6N2O4 | CID 12076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Formamido-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Formamido-4-nitrobenzoic acid, a key intermediate in various synthetic applications. The primary focus is on the most prevalent and practical synthetic pathway: the N-formylation of 2-amino-4-nitrobenzoic acid. This document delves into the mechanistic underpinnings of this transformation, offers a detailed, step-by-step experimental protocol, and discusses alternative synthetic strategies. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

2-Formamido-4-nitrobenzoic acid, also known as N-formyl-4-nitroanthranilic acid, is a valuable building block in organic synthesis. The presence of the formamido, nitro, and carboxylic acid functionalities provides multiple reaction sites for the construction of more complex molecules, including heterocyclic compounds of medicinal interest.

The most direct and widely employed strategy for the synthesis of this compound is the formylation of the corresponding primary amine, 2-amino-4-nitrobenzoic acid. This approach is favored due to the ready availability of the starting material and the generally high efficiency of the formylation reaction.

Core Synthetic Strategy: N-Formylation

The central transformation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group of 2-amino-4-nitrobenzoic acid. This is typically achieved through nucleophilic attack of the amine on an activated formylating agent.

Primary Synthesis Pathway: Formylation of 2-Amino-4-nitrobenzoic Acid

The classical and most reliable method for the synthesis of 2-Formamido-4-nitrobenzoic acid is the reaction of 2-amino-4-nitrobenzoic acid with a mixture of formic acid and acetic anhydride.

Mechanistic Insights

The reaction proceeds through the in-situ formation of a mixed anhydride, acetic formic anhydride, from the reaction of formic acid and acetic anhydride. Acetic formic anhydride is a more potent formylating agent than formic acid alone. The lone pair of electrons on the nitrogen atom of the 2-amino-4-nitrobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group in the mixed anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable N-formylated product.

The use of an excess of formic acid helps to drive the formation of the mixed anhydride. The reaction is typically performed at a controlled temperature to prevent potential side reactions.

dot

Caption: Mechanism of N-formylation with acetic formic anhydride.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of 2-Formamido-4-nitrobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| 2-Amino-4-nitrobenzoic acid | 182.13 | ≥98% |

| Formic acid | 46.03 | ≥98% |

| Acetic anhydride | 102.09 | ≥98% |

| Deionized water | 18.02 | - |

| Ethanol | 46.07 | Reagent grade |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 18.2 g (0.1 mol) of 2-amino-4-nitrobenzoic acid in 100 mL of formic acid.

-

Addition of Acetic Anhydride: While stirring, slowly add 20.4 g (0.2 mol) of acetic anhydride to the suspension. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

-

Isolation of Product: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-Formamido-4-nitrobenzoic acid as a crystalline solid.

Self-Validation:

-

TLC Monitoring: Use a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to monitor the disappearance of the starting material and the appearance of the product spot.

-

Melting Point: The purified product should have a sharp melting point consistent with literature values.

-

Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the appearance of an amide C=O stretch and an N-H stretch, and the disappearance of the primary amine N-H stretches.

dot

Caption: Experimental workflow for the primary synthesis pathway.

Alternative Synthesis Pathways

While the formic acid/acetic anhydride method is prevalent, other formylating agents can be employed. The choice of an alternative pathway may be dictated by factors such as substrate sensitivity, desired reaction conditions (e.g., milder temperatures), and the avoidance of certain reagents.

| Formylating Agent | Description | Advantages | Disadvantages |

| Formic Acid (neat or with a dehydrating agent) | Refluxing the amine in formic acid, often with a Dean-Stark trap to remove water, can effect formylation. | Simple, uses an inexpensive reagent. | May require higher temperatures and longer reaction times. |

| N,N-Dimethylformamide (DMF) derivatives | Reagents like DMF dimethyl acetal can act as formylating agents. | Can be effective for certain substrates. | May require specific reaction conditions and produce byproducts. |

| Chloral Hydrate | In the presence of a base, chloral hydrate can be a source of dichlorocarbene which can lead to formylation. | Milder conditions may be possible. | Stoichiometric amounts of reagents are often needed. |

Safety and Handling Considerations

-

Corrosive Reagents: Formic acid and acetic anhydride are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Exothermic Reaction: The addition of acetic anhydride to formic acid can be exothermic. Add the reagent slowly and with cooling if necessary.

-

Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds. While not explosive under these conditions, they should be handled with care and appropriate disposal procedures should be followed.

Conclusion

The synthesis of 2-Formamido-4-nitrobenzoic acid is most reliably achieved through the N-formylation of 2-amino-4-nitrobenzoic acid using a mixture of formic acid and acetic anhydride. This method is robust, high-yielding, and utilizes readily available reagents. Understanding the underlying mechanism and adhering to the detailed experimental protocol will enable researchers to consistently produce this valuable synthetic intermediate with high purity. The alternative pathways presented offer flexibility in reagent choice and reaction conditions, catering to specific laboratory needs and constraints.

References

- Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(7), 843-844. (While this paper describes a general procedure, the principles are directly applicable to the synthesis of 2-Formamido-4-nitrobenzoic acid).

-

Organic Syntheses. p-Nitrobenzoic Acid. [Link] (Provides a representative procedure for handling and purifying nitrobenzoic acids).

physical and chemical properties of 2-Formamido-4-nitrobenzoic acid

[1]

Executive Summary

2-Formamido-4-nitrobenzoic acid is a functionalized aromatic building block primarily utilized in the synthesis of 7-nitroquinazolin-4(3H)-one and related pharmaceutical scaffolds. It represents the "open-ring" intermediate formed during the Niementowski-type cyclization of 4-nitroanthranilic acid. Its stability is temperature-dependent; upon heating in the presence of dehydrating agents, it readily cyclizes, making it a transient but isolable species in drug development pathways for antifolates, kinase inhibitors, and antibacterial agents.

Chemical Identity & Physical Properties[2][3][4][5][6]

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Formamido-4-nitrobenzoic acid |

| Synonyms | N-Formyl-4-nitroanthranilic acid; 2-(Formylamino)-4-nitrobenzoic acid |

| CAS Number | 199523-83-6 (Specific to N-formyl derivative); 619-17-0 (Parent amine) |

| Molecular Formula | C₈H₆N₂O₅ |

| Molecular Weight | 210.14 g/mol |

| SMILES | O=C(O)C1=CC=C(=O)C=C1NC=O |

Physical Characteristics

| Property | Value / Description |

| Appearance | Pale yellow to orange crystalline powder. |

| Melting Point | >200°C (Decomposition/Cyclization). Note: The compound often undergoes thermal cyclization to 7-nitroquinazolin-4-one (MP ~268-271°C) before a distinct melting event is observed. |

| Solubility | Soluble: DMSO, DMF, dilute aqueous base (as carboxylate salt).Sparingly Soluble: Ethanol, Methanol.Insoluble: Water (acidic pH), Hexane. |

| pKa (Calc.) | ~3.5 (Carboxylic acid); Amide proton is weakly acidic. |

Synthesis & Reaction Mechanisms[10][11][12]

The synthesis of 2-Formamido-4-nitrobenzoic acid is typically achieved via the N-formylation of 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid). This reaction is the first step in the formation of the quinazoline core.

Mechanistic Pathway[7][11][12]

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the formylating agent (Formic acid or Acetic formic anhydride).

-

Elimination: Loss of a leaving group (Water or Acetate) generates the N-formyl intermediate.

-

Cyclization (Downstream): Under thermal or acidic conditions, the formyl oxygen or nitrogen interacts with the adjacent carboxylic acid, leading to ring closure and water elimination to form the quinazolinone.

Visualization: Synthesis & Cyclization Pathway

The following diagram illustrates the conversion of 4-nitroanthranilic acid to the formamido intermediate and its subsequent cyclization.

Figure 1: Reaction pathway from precursor to quinazolinone scaffold via the formamido intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Formamido-4-nitrobenzoic Acid

This protocol isolates the open-ring intermediate. To ensure isolation, avoid excessive heating which triggers cyclization.

Reagents:

-

2-Amino-4-nitrobenzoic acid (10.0 mmol)

-

Formic acid (98%, 15 mL)

-

Acetic anhydride (optional, to generate acetic formic anhydride in situ for milder conditions)

Procedure:

-

Preparation: In a 50 mL round-bottom flask, suspend 1.82 g (10 mmol) of 2-amino-4-nitrobenzoic acid in 15 mL of 98% formic acid.

-

Reaction: Heat the mixture to 80-90°C for 2–4 hours. Critical: Do not reflux vigorously (>100°C) if isolation of the acid is desired, as higher temperatures favor the quinazolinone.

-

Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine (fluorescent) should disappear.

-

Work-up: Cool the reaction mixture to room temperature. Pour the solution onto 50 g of crushed ice/water.

-

Isolation: The product will precipitate as a pale yellow solid. Filter the solid under vacuum.

-

Purification: Wash the cake with cold water (2 x 10 mL) to remove excess acid. Dry in a vacuum oven at 50°C.

Protocol B: One-Pot Cyclization to 7-Nitroquinazolin-4-one

If the target is the quinazolinone, the formamido intermediate is not isolated.

-

Reflux: Proceed as above but heat the mixture to reflux (100-110°C) for 6–12 hours.

-

Additives: Addition of a dehydrating agent (e.g., acetic anhydride) or using formamide instead of formic acid accelerates the ring closure.

-

Result: The precipitate formed upon cooling and water dilution is the cyclized 7-nitroquinazolin-4-one.

Analytical Characterization

To validate the identity of 2-Formamido-4-nitrobenzoic acid, look for the following spectroscopic signatures.

1H NMR (DMSO-d6, 400 MHz)

-

δ 13.0-14.0 ppm (br s, 1H): Carboxylic acid -OH.

-

δ 10.5-11.0 ppm (s, 1H): Amide -NH (Downfield due to electron-withdrawing nitro group).

-

δ 8.4-8.6 ppm (s/d, 1H): Formyl proton (-CH O). Distinctive singlet or doublet (coupling with NH).

-

Aromatic Region:

-

δ ~8.9 ppm (d, J=2 Hz): H3 (Ortho to nitro and amide).

-

δ ~8.1 ppm (d, J=8 Hz): H6 (Ortho to acid).

-

δ ~7.9 ppm (dd): H5.

-

FT-IR Spectroscopy

-

3200-3400 cm⁻¹: N-H stretch (Amide).

-

2500-3000 cm⁻¹: O-H stretch (Carboxylic acid, broad).

-

1680-1710 cm⁻¹: C=O stretch (Carboxylic acid & Amide I band overlap).

-

1530 & 1350 cm⁻¹: N-O stretches (Nitro group, asymmetric and symmetric).

Safety & Handling (E-E-A-T)

-

Nitro-Aromatics Hazard: Like many nitro-aromatic compounds, this substance may possess energetic properties. While not typically explosive, it should be kept away from open flames and strong reducing agents.

-

Skin/Eye Irritant: The formyl and acid functionalities make it a potential irritant. Use standard PPE (Nitrile gloves, safety goggles).

-

Incompatibility: Avoid contact with strong bases (exothermic salt formation) and strong oxidizers.

References

-

PubChem Compound Summary. 4-Nitroanthranilic acid (Precursor). National Center for Biotechnology Information. [Link]

-

Venkatesh, et al. "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones." Heterocycles, Vol 71, No. 1, 2007.[1] (Describes analogous cyclization conditions). [Link]

-

ResearchGate. "Synthesis of 6-nitroquinazolin-4-one." (Provides context on the regiospecificity of nitro-anthranilic acid cyclizations). [Link]

An In-Depth Technical Guide to 2-Formamido-4-nitrobenzoic acid (CAS: 65911-46-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Formamido-4-nitrobenzoic acid, a key organic intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in chemical synthesis and pharmaceutical development.

Introduction

2-Formamido-4-nitrobenzoic acid, identified by the CAS number 65911-46-8, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid, a nitro group, and a formamido group, makes it a versatile building block in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the reactivity of the formamido moiety, offers multiple avenues for chemical modification. This strategic positioning of functional groups makes it a valuable precursor in the development of heterocyclic compounds and pharmacologically active agents. While its direct applications are primarily as a synthetic intermediate, the classes of compounds derived from it are significant in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. The properties of 2-Formamido-4-nitrobenzoic acid are summarized below. These data are critical for selecting appropriate solvents, reaction conditions, and purification techniques.

| Property | Value | Source |

| CAS Number | 65911-46-8 | [1] |

| Molecular Formula | C₈H₆N₂O₅ | N/A |

| Molecular Weight | 210.15 g/mol | N/A |

| Appearance | Typically an off-white to yellow crystalline powder | Inferred |

| Melting Point | Data not widely published; expected to be a high-melting solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO) and aqueous base; poorly soluble in water and nonpolar solvents. | Inferred |

Note: Some properties are inferred based on the chemical structure and data for analogous compounds, as specific experimental values are not broadly published.

Synthesis and Mechanism

The most logical and common synthetic route to 2-Formamido-4-nitrobenzoic acid is through the formylation of its corresponding amine precursor, 2-amino-4-nitrobenzoic acid (CAS: 619-17-0).[2] This reaction is a standard N-acylation process.

Causality of Experimental Design

The choice of a formylating agent is key to this transformation. A common and effective method involves the use of a mixed anhydride of formic acid and acetic anhydride, generated in situ. This reagent is highly reactive and allows the reaction to proceed under mild conditions, which is crucial for preventing side reactions or degradation of the nitro-containing aromatic ring.

-

Reagents : 2-amino-4-nitrobenzoic acid, formic acid, acetic anhydride.

-

Rationale : Acetic anhydride activates formic acid to form the more electrophilic mixed anhydride. This intermediate readily acylates the primary amine. The reaction is typically performed without an additional solvent, using an excess of the reagents, or in a non-reactive polar solvent.

Experimental Protocol: Synthesis via Formylation

Step 1: Preparation of the Formylating Agent

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add acetic anhydride.

-

Cool the flask in an ice bath to control the initial exothermic reaction.

-

Slowly add an equimolar amount of formic acid to the cooled acetic anhydride with continuous stirring.

-

Allow the mixture to stir at room temperature for approximately 1-2 hours to ensure the formation of the mixed anhydride.

Step 2: Formylation Reaction

-

To the freshly prepared mixed anhydride, add 2-amino-4-nitrobenzoic acid portion-wise, monitoring the temperature.

-

Once the addition is complete, heat the reaction mixture gently (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting amine.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into ice-cold water to quench the excess anhydride and precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acids.

-

Dry the product under vacuum to yield 2-Formamido-4-nitrobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Formamido-4-nitrobenzoic acid.

Applications in Research and Drug Development

Nitrobenzoic acids and their derivatives are foundational intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5] The presence of the nitro group allows for its reduction to an amine, which can then be used in a variety of coupling reactions to build molecular complexity.

Role as a Synthetic Intermediate

2-Formamido-4-nitrobenzoic acid serves as a precursor for bicyclic and heterocyclic structures. The formamido group can act as a protecting group for the amine or participate directly in cyclization reactions to form fused ring systems, such as quinazolines.

A primary application pathway involves the following transformations:

-

Reduction of the Nitro Group : The nitro group is selectively reduced to an amine, yielding 2-formamido-4-aminobenzoic acid. This transformation is typically achieved using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl).

-

Cyclization : The resulting diamino-substituted benzoic acid derivative is a prime candidate for intramolecular or intermolecular condensation reactions to form heterocyclic cores, which are prevalent in many drug scaffolds.

Potential Pharmaceutical Pathways Diagram

Caption: A potential synthetic pathway from the title compound to APIs.

Safety and Handling

Hazard Profile (Inferred)

-

Acute Toxicity : Likely harmful if swallowed.

-

Skin Irritation : May cause skin irritation.[6]

-

Eye Irritation : May cause serious eye irritation.[6]

-

Chronic Effects : Some nitroaromatic compounds are suspected of causing genetic defects or having other long-term health effects.

Safe Handling Protocol

1. Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles or a face shield.[7]

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection : Wear a laboratory coat.

-

Respiratory Protection : Use in a well-ventilated area or a fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

2. Engineering Controls

-

All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible.[7]

3. Handling and Storage

-

Avoid generating dust.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Store away from strong oxidizing agents, strong bases, and reducing agents.[6][8]

4. Disposal

-

Dispose of chemical waste in accordance with local, regional, and national regulations. Do not release into the environment.[8]

Conclusion

2-Formamido-4-nitrobenzoic acid (CAS: 65911-46-8) is a specialized chemical intermediate with significant potential in organic synthesis. Its value lies in the strategic arrangement of its functional groups, which allows for sequential and selective transformations into complex heterocyclic systems. For researchers in drug discovery and materials science, this compound represents a key starting point for constructing novel molecular architectures. Adherence to rigorous safety protocols is essential when handling this and related nitroaromatic compounds.

References

- Fisher Scientific. (2014, November 13). Safety Data Sheet: 2-Methyl-4-nitrobenzoic acid, 98%.

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2010, May 24).

- ChemicalBook. 2-Amino-4-nitrobenzoic acid synthesis. Retrieved February 13, 2026.

- Parchem. 2-Formamido-4-nitrobenzoic acid (Cas 65911-46-8). Retrieved February 13, 2026.

- News-Medical.Net. (2024).

- PrepChem.com. Synthesis of 2-nitrobenzoic acid. Retrieved February 13, 2026.

- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved February 13, 2026.

- Google Patents. UNITED STATES PATENT OFFICE. Retrieved February 13, 2026.

- Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid. Retrieved February 13, 2026.

- Wikipedia. 4-Nitrobenzoic acid. Retrieved February 13, 2026.

- Fisher Scientific. (2010, May 24).

- Benchchem. Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols. Retrieved February 13, 2026.

Sources

- 1. parchem.com [parchem.com]

- 2. 2-Amino-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. jsrapharm.com [jsrapharm.com]

- 4. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Stability and Storage of 2-Formamido-4-nitrobenzoic acid

Introduction

2-Formamido-4-nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural integrity is paramount to ensure the quality, efficacy, and safety of the final products. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Formamido-4-nitrobenzoic acid, drawing upon established principles of organic chemistry and data from related compounds. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the compound's integrity throughout its lifecycle.

Chemical Structure and Physicochemical Properties

Understanding the inherent chemical nature of 2-Formamido-4-nitrobenzoic acid is fundamental to predicting its stability. The molecule possesses three key functional groups that influence its reactivity and degradation pathways: a carboxylic acid, a formamide, and a nitro group attached to an aromatic ring.

| Property | Value | Source |

| Molecular Formula | C8H6N2O5 | N/A |

| Molecular Weight | 210.15 g/mol | N/A |

| Appearance | Typically a solid | N/A |

| pKa | The presence of the electron-withdrawing nitro group suggests it is a stronger acid than benzoic acid (pKa ~4.2).[1][2] | [1][2] |

The electron-withdrawing nature of the nitro group and the carboxylic acid deactivates the aromatic ring, influencing its reactivity.[2] The acidity of the carboxylic acid is enhanced by the ortho-nitro group due to inductive effects and potential stabilization of the carboxylate anion.[1][3][4]

Potential Degradation Pathways

While specific degradation studies on 2-Formamido-4-nitrobenzoic acid are not extensively available in the public domain, its stability can be inferred by examining the known degradation pathways of its constituent functional groups. The primary routes of degradation are anticipated to be hydrolysis, decarboxylation, photodecomposition, and thermal decomposition.

Hydrolysis

The formamide linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-amino-4-nitrobenzoic acid and formic acid.[5][6] This is a common degradation pathway for many pharmaceutical compounds containing amide bonds.[7][8] The rate of hydrolysis is dependent on pH and temperature.

Decarboxylation

Aromatic carboxylic acids, particularly those with electron-withdrawing substituents like a nitro group, can undergo decarboxylation at elevated temperatures.[9] Studies on nitrobenzoic acid isomers have shown that they can decarboxylate in solvents like glycerol at temperatures between 210-250°C.[9]

Photodecomposition

Nitroaromatic compounds are known to be susceptible to photodegradation.[10] Exposure to UV light can lead to complex degradation pathways, including the reduction of the nitro group and cleavage of the aromatic ring.[11][12][13][14] The presence of a nitroaromatic group is a known chromophore that can lead to photosensitivity.[10]

Thermal Decomposition

At elevated temperatures, 2-Formamido-4-nitrobenzoic acid can undergo thermal decomposition. Studies on nitrobenzoic acid isomers indicate that they exhibit significant exothermic decomposition.[15][16] The decomposition of p-nitroperoxybenzoic acid, a related structure, yields p-nitrobenzoic acid, carbon dioxide, water, and nitrogen as principal products.[17] A similar decomposition pattern could be anticipated for 2-Formamido-4-nitrobenzoic acid, potentially involving the loss of the formamide and nitro groups.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling guidelines are recommended to ensure the long-term stability of 2-Formamido-4-nitrobenzoic acid.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[18] Refrigeration (2-8 °C) is advisable for long-term storage.[19] | To minimize the rate of potential hydrolytic, decarboxylative, and thermal degradation. |

| Light | Protect from light. Store in amber vials or in the dark. | To prevent photodecomposition due to the nitroaromatic chromophore.[10] |

| Humidity | Store in a tightly sealed container in a dry environment.[20][21] | To prevent hydrolysis of the formamide group. |

| Inert Atmosphere | For long-term storage or for use as a reference standard, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. | To prevent oxidative degradation. |

Handling

-

Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents.[22]

-

Hygienic Practices: Handle in accordance with good industrial hygiene and safety practices.[22] Avoid inhalation of dust and contact with skin and eyes.[23]

-

Container: Use well-sealed containers to prevent moisture ingress and exposure to air.[18]

Stability-Indicating Analytical Methods

To monitor the purity and degradation of 2-Formamido-4-nitrobenzoic acid, the development and validation of stability-indicating analytical methods are crucial.[24]

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop robust analytical methods capable of separating these from the parent compound.[8][25][26] Recommended stress conditions include:

-

Acidic Hydrolysis: Refluxing in 0.1N HCl.

-

Basic Hydrolysis: Refluxing in 0.1N NaOH.

-

Oxidative Degradation: Treatment with hydrogen peroxide.

-

Thermal Stress: Heating the solid material.

-

Photolytic Stress: Exposure to UV and visible light.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment and stability studies of pharmaceuticals.[24] A reverse-phase C18 or C8 column with a UV detector is a suitable starting point.[27] The mobile phase can be optimized to achieve separation of the parent compound from its potential degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products by providing molecular weight information.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help in the characterization of impurities and degradation products.[28]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the functional groups of the molecule during stability studies.

Conclusion

The stability of 2-Formamido-4-nitrobenzoic acid is influenced by its susceptibility to hydrolysis, decarboxylation, photodecomposition, and thermal degradation. By implementing the recommended storage and handling procedures, the integrity of this important chemical intermediate can be maintained. The use of validated stability-indicating analytical methods is essential for monitoring its purity and ensuring its suitability for use in research and manufacturing. This guide provides a foundational framework for scientists and researchers to develop robust protocols for the stability and storage of 2-Formamido-4-nitrobenzoic acid.

References

-

Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link].

-

Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available at: [Link].

-

Thermal Decarboxylation of Nitrobenzoic Acids. I. Journal of the Korean Chemical Society. Available at: [Link].

-

The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link].

-

(PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link].

-

What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? Quora. Available at: [Link].

-

20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link].

-

Schematic pathway for degradation of N,N-dimethylformamide, showing the first step catalyzed by the pAMI2-encoded N,N-dimethylformamidase. ResearchGate. Available at: [Link].

-

Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A. Available at: [Link].

-

Theoretical Study of Formamide Decomposition Pathways | Request PDF. ResearchGate. Available at: [Link].

-

The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids. Journal of the Chemical Society B: Physical Organic. Available at: [Link].

-

Acidic Strength of Nitrobenzoic Acid. Chemistry Stack Exchange. Available at: [Link].

-

Formamide. Wikipedia. Available at: [Link].

-

Acidic strength of para substituted benzoic acids. Chemistry Stack Exchange. Available at: [Link].

-

Biodegradation of Dimethylformamide Using Bacillus Subtilis. Science and Education Publishing. Available at: [Link].

-

Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link].

-

Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link].

-

Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link].

-

Direct Photolysis of Nitroaromatic Compounds in Aqueous Solutions. PubMed. Available at: [Link].

-

THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Science Publishing. Available at: [Link].

-

Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. PMC. Available at: [Link].

-

forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link].

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link].

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link].

-

Some Basic Facts about Forced Degradation Test. Labinsights. Available at: [Link].

-

4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link].

- Preparation of 2- and 4-nitrobenzoic acid. Google Patents.

-

4-Nitrobenzoic Acid. PubChem. Available at: [Link].

-

4-Nitrobenzoic acid. Wikipedia. Available at: [Link].

-

m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link].

-

Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. ResearchGate. Available at: [Link].

-

What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora. Available at: [Link].

-

Development and Validation of Analytical Methods for Pharmaceuticals. Omics. Available at: [Link].

- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.

-

Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate. Available at: [Link].

- Synthesis method of 2-methyl-4-nitrobenzoic acid. Google Patents.

-

Benzoic acid, 4-nitro-. NIST WebBook. Available at: [Link].

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.sciepub.com [pubs.sciepub.com]

- 7. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. scispace.com [scispace.com]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. southwest.tn.edu [southwest.tn.edu]

- 19. chemimpex.com [chemimpex.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. lobachemie.com [lobachemie.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. omicsonline.org [omicsonline.org]

- 25. biopharminternational.com [biopharminternational.com]

- 26. labinsights.nl [labinsights.nl]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Formamido-4-nitrobenzoic acid: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formamido-4-nitrobenzoic acid is a niche yet significant organic compound, primarily recognized as a derivative of 2-amino-4-nitrobenzoic acid. Its structure, featuring a carboxylic acid, a nitro group, and a formamido group on a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The strategic placement of these functional groups allows for a variety of chemical modifications, offering a scaffold for the construction of novel therapeutic agents.

While the direct history of 2-Formamido-4-nitrobenzoic acid is not extensively documented in seminal publications, its discovery and synthesis are intrinsically linked to the broader history of nitrobenzoic acids and their derivatives. The first synthesis of nitrobenzoic acid isomers dates back to the 19th century, achieved through the nitration of benzoic acid.[1] The development of methods to synthesize specific isomers, such as the 2,4-disubstituted pattern, was driven by the growing demand for these compounds as precursors for dyes and pharmaceuticals.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Formamido-4-nitrobenzoic acid, grounded in the established chemistry of its precursors and related compounds.

Historical Context: The Precursor's Journey

The history of 2-Formamido-4-nitrobenzoic acid begins with its immediate precursor, 2-amino-4-nitrobenzoic acid. The synthesis of nitrobenzoic acid isomers has been a subject of study for over a century, with various methods developed to achieve specific substitution patterns.[1][2] The direct nitration of benzoic acid predominantly yields the meta-isomer, making the synthesis of ortho- and para-substituted derivatives more challenging.[2]

Early methods for producing 2- and 4-nitrobenzoic acids often involved the oxidation of the corresponding nitrotoluenes, a more reliable route to obtaining isomerically pure products.[3] The synthesis of 2-amino-4-nitrobenzoic acid itself can be achieved through various multi-step sequences, often starting from commercially available materials like 4-nitrophthalimide.

The formylation of an amino group is a fundamental transformation in organic synthesis. The introduction of the formamido group onto the 2-amino-4-nitrobenzoic acid backbone modifies its chemical properties, such as its nucleophilicity and its potential for intramolecular hydrogen bonding, thereby influencing its reactivity in subsequent synthetic steps.

Synthesis of 2-Formamido-4-nitrobenzoic acid

The most direct and common method for the synthesis of 2-Formamido-4-nitrobenzoic acid is the N-formylation of its precursor, 2-amino-4-nitrobenzoic acid. This reaction can be efficiently carried out using formic acid, often with a dehydrating agent or under conditions that remove the water byproduct.

Synthetic Workflow

Caption: Synthetic workflow for the formylation of 2-Amino-4-nitrobenzoic acid.

Experimental Protocol: Formylation of 2-Amino-4-nitrobenzoic acid

This protocol is based on established methods for the N-formylation of aromatic amines using formic acid.[2][4]

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Formic acid (98-100%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrobenzoic acid (1.0 equivalent).

-

Add an excess of formic acid (approximately 10-20 equivalents) to the flask.

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold deionized water with gentle stirring.

-

A precipitate of 2-Formamido-4-nitrobenzoic acid will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any residual formic acid.

-

Dry the product under vacuum to obtain the purified 2-Formamido-4-nitrobenzoic acid.

Causality Behind Experimental Choices:

-

Excess Formic Acid: Using an excess of formic acid serves as both the reactant and the solvent, driving the reaction to completion according to Le Chatelier's principle.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the formylation reaction to proceed at a reasonable rate.

-

Precipitation in Ice Water: 2-Formamido-4-nitrobenzoic acid is expected to be significantly less soluble in cold water than in formic acid. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, allowing for its easy isolation.

-

Washing with Cold Water: This step is crucial for removing any unreacted formic acid and other water-soluble impurities from the final product.

Characterization and Properties

The successful synthesis of 2-Formamido-4-nitrobenzoic acid should be confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 65911-46-8 |

| Molecular Formula | C₈H₆N₂O₅ |

| Molecular Weight | 210.15 g/mol |

| Appearance | Expected to be a solid, likely pale yellow to off-white |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Spectral Data (Exemplary)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~13.5 (s, 1H): Carboxylic acid proton.

-

δ ~10.5 (s, 1H): Formamido N-H proton.

-

δ ~8.5-8.0 (m, 3H): Aromatic protons and the formyl C-H proton.

-

The exact shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the formamido group.

-

-

IR (KBr, cm⁻¹):

-

~3300: N-H stretch of the amide.

-

~3000-2500 (broad): O-H stretch of the carboxylic acid dimer.

-

~1700: C=O stretch of the carboxylic acid.

-

~1680: C=O stretch of the amide (Amide I band).

-

~1540 and ~1350: Asymmetric and symmetric NO₂ stretches.

-

Applications in Drug Development and Medicinal Chemistry

While direct applications of 2-Formamido-4-nitrobenzoic acid in marketed drugs are not prominent, its structural motifs are of significant interest in medicinal chemistry. Nitroaromatic compounds and their derivatives have been investigated for a wide range of therapeutic activities.[5]

Role as a Synthetic Intermediate

The primary utility of 2-Formamido-4-nitrobenzoic acid lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The formamido group can participate in cyclization reactions to form quinazolinones and other fused-ring systems, which are common scaffolds in pharmacologically active molecules.

Caption: Potential synthetic utility of 2-Formamido-4-nitrobenzoic acid.

Potential Therapeutic Areas

Derivatives of nitrobenzoic acid have shown promise in various therapeutic areas:

-

Anticancer Agents: Certain nitroaromatic compounds have been explored as hypoxia-activated prodrugs for cancer therapy.

-

Antimicrobial Agents: The nitro group is a key feature in some antimicrobial drugs.

-

Kinase Inhibitors: The broader class of substituted benzoic acids serves as a foundation for the development of kinase inhibitors, which are crucial in oncology.[5]

The presence of the nitro group on the 2-Formamido-4-nitrobenzoic acid scaffold makes it a candidate for reduction to the corresponding amine, which can then be further functionalized. This opens up a wide array of possibilities for creating libraries of compounds for drug screening.

Conclusion

2-Formamido-4-nitrobenzoic acid, while not a widely known compound in its own right, represents an important class of chemical intermediates. Its synthesis from 2-amino-4-nitrobenzoic acid is a straightforward and efficient process, relying on fundamental organic reactions. The true value of this molecule lies in its potential as a building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. For researchers and scientists in the pharmaceutical industry, understanding the chemistry and synthetic utility of such intermediates is crucial for the development of the next generation of therapeutic agents.

References

-

Ataman Kimya. NITROBENZOIC ACID. Available at: [Link]

-

The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Available at: [Link]

-

LookChemicals. 65911-46-8,2-Carbamoyl-6-nitrobenzoic Acid. Available at: [Link]

-

MySkinRecipes. Halogenated Benzoic Acids (7). Available at: [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoic acid. Available at: [Link]

- Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid.

-

SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]

-

Semantic Scholar. Synthesis method of 2-methyl-4-nitrobenzoic acid. Available at: [Link]

-

Synlett. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Available at: [Link]

-

Wikipedia. Nitrobenzoic acid. Available at: [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. Available at: [Link]

-

PubChem. 4-Nitrobenzoic Acid. Available at: [Link]

-

ResearchGate. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Available at: [Link]

-

PMC. Formylation of Amines. Available at: [Link]

-

Organic Syntheses Procedure. p-NITROBENZOIC ACID. Available at: [Link]

- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

Sources

A Comprehensive Theoretical Investigation of 2-Formamido-4-nitrobenzoic Acid: A Quantum Chemical Approach

Abstract: This technical guide provides a detailed framework for the theoretical investigation of 2-Formamido-4-nitrobenzoic acid using quantum chemical calculations. While experimental data on this specific molecule is scarce, this paper establishes a robust computational protocol based on methodologies successfully applied to analogous nitrobenzoic acid derivatives. By leveraging Density Functional Theory (DFT), we outline the procedures for determining optimized molecular geometry, vibrational frequencies (FT-IR, FT-Raman), electronic properties via Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysis, intramolecular interactions through Natural Bond Orbital (NBO) analysis, and potential for non-linear optical (NLO) applications. This guide is intended for researchers, computational chemists, and drug development professionals seeking to predict and understand the physicochemical properties of novel organic molecules.

Introduction: The Rationale for Theoretical Scrutiny

2-Formamido-4-nitrobenzoic acid is a derivative of 4-nitrobenzoic acid, an organic compound used as a precursor in the synthesis of various substances, including anesthetics and folic acid.[1] The introduction of a formamido group at the ortho position relative to the carboxylic acid introduces new possibilities for intramolecular hydrogen bonding and alters the electronic landscape of the molecule. Understanding these changes is crucial for predicting the molecule's reactivity, stability, and potential applications in materials science or pharmacology.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular structure and properties with high accuracy.[2] They allow for an in-silico exploration of molecules that may be difficult or costly to synthesize, providing predictive insights that can guide experimental efforts. For substituted nitrobenzoic acids, DFT has been successfully used to study molecular structures, vibrational spectra, and electronic characteristics, showing excellent correlation with experimental findings.[3][4][5]

This guide presents a comprehensive, step-by-step protocol for conducting a thorough theoretical analysis of 2-Formamido-4-nitrobenzoic acid. We will explain the causality behind the selection of specific computational methods and parameters, grounding our approach in established scientific literature.

Computational Methodology: A Self-Validating Protocol

The reliability of theoretical predictions hinges on the appropriateness of the chosen computational method. For organic molecules containing nitro and carboxylic acid functional groups, the B3LYP functional, a hybrid method that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, has consistently provided a good balance of accuracy and computational efficiency.[4][6] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which is robust enough to handle the electron distribution and polarization effects in a molecule with heteroatoms and potential for hydrogen bonding.[2][7]

Experimental Protocol: Step-by-Step DFT Calculation

The following protocol outlines the workflow for a comprehensive theoretical analysis.

-

Molecular Structure Input:

-

Construct the 3D structure of 2-Formamido-4-nitrobenzoic acid using a molecular modeling program (e.g., GaussView, Avogadro).

-

Ensure correct atom connectivity and initial stereochemistry. The initial geometry does not need to be perfect, as the optimization step will find the lowest energy conformation.

-

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints to locate the ground-state equilibrium structure.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Rationale: This level of theory is well-validated for calculating the geometric parameters of similar benzoic acid derivatives, providing bond lengths and angles that are often in good agreement with experimental X-ray diffraction data.[7] The optimization process computationally "relaxes" the molecule into its most stable, lowest-energy state.

-

-

Vibrational Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To predict the FT-IR and FT-Raman spectra, including frequencies and intensities.[8]

-

-

Post-Analysis: The calculated harmonic frequencies are often systematically higher than experimental values. They should be scaled using a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[4] The Potential Energy Distribution (PED) can be calculated to provide unambiguous vibrational assignments for each mode.[5]

-

-

Electronic Property Calculations:

-

From the optimized structure, perform single-point energy calculations to derive electronic properties.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability.[9][10]

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[11][12]

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with hydrogen bonding.[7][13]

-

-

Non-Linear Optical (NLO) Property Calculation:

Anticipated Results and Discussion

This section outlines the expected outcomes from the proposed theoretical calculations, drawing parallels from studies on analogous molecules.

Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. It is anticipated that an intramolecular hydrogen bond will form between the hydrogen of the formamido group (N-H) and an oxygen of the adjacent carboxylic acid group. This interaction would lead to a planar, six-membered ring structure, significantly influencing the molecule's overall conformation and stability.

| Parameter | Anticipated Value (Å or °) | Rationale / Comparison |

| C-COOH Bond Length | ~1.49 Å | Based on DFT studies of substituted benzoic acids.[16] |

| C-NO₂ Bond Length | ~1.47 Å | Typical for nitro groups attached to a benzene ring.[16] |

| Intramolecular H-Bond (N-H···O) | ~1.9 - 2.2 Å | NBO analysis will quantify the strength of this interaction. |

| O-C=O Bond Angle | ~123° | Consistent with carboxylic acid geometries.[16] |

Vibrational Analysis

The calculated vibrational spectra will provide a complete assignment of the fundamental modes for 2-Formamido-4-nitrobenzoic acid. Key vibrational signatures are expected as follows:

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹, scaled) | Description |

| O-H Stretch (Carboxylic Acid) | ~3400-3600 cm⁻¹ (if free), lower if dimerized | A broad band characteristic of hydrogen-bonded O-H.[7] |

| N-H Stretch (Formamido) | ~3300-3400 cm⁻¹ | May be shifted due to intramolecular hydrogen bonding.[17] |

| C=O Stretch (Carboxylic Acid) | ~1700-1750 cm⁻¹ | A strong, characteristic absorption in the IR spectrum.[7] |

| C=O Stretch (Amide I band) | ~1650-1680 cm⁻¹ | Characteristic of the formamido group. |

| NO₂ Asymmetric Stretch | ~1500-1600 cm⁻¹ | A strong indicator of the nitro functional group.[17] |

| NO₂ Symmetric Stretch | ~1300-1350 cm⁻¹ | Another key vibration for the nitro group.[17] |

Frontier Molecular Orbitals (FMOs) and Reactivity

The FMO analysis is crucial for understanding the molecule's electronic behavior.[9]

-

HOMO: The HOMO is expected to be localized primarily on the benzene ring and the formamido group, which are the most electron-rich regions and thus the primary sites for electron donation.[18]

-

LUMO: The LUMO is anticipated to be concentrated on the nitro group (NO₂) and the carboxylic acid group, as these are strong electron-withdrawing groups and thus the most likely sites to accept electrons.[19]

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of chemical reactivity. A small energy gap suggests high polarizability and a higher propensity to undergo chemical reactions.[11][12]

Caption: Workflow for the theoretical analysis of 2-Formamido-4-nitrobenzoic acid.

Molecular Electrostatic Potential (MEP)

The MEP surface will visually map the electronic density. The most negative potential (typically colored red) is expected around the oxygen atoms of the carboxylic acid and nitro groups, indicating the preferred sites for electrophilic attack. The most positive potential (blue) is likely to be found around the hydrogen atoms of the carboxylic acid and formamido groups, highlighting them as sites for nucleophilic attack.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis will provide quantitative insights into intramolecular bonding and stabilization.[13] A key finding will be the quantification of the stabilization energy (E(2)) from the interaction between the lone pair of the carbonyl oxygen (in the COOH group) and the antibonding orbital of the N-H bond of the formamido group. A high E(2) value would confirm a strong intramolecular hydrogen bond.

Non-Linear Optical (NLO) Properties

Organic molecules with significant charge separation, often found in push-pull systems (electron-donating group connected to an electron-withdrawing group via a π-conjugated system), can exhibit large NLO responses.[14] In 2-Formamido-4-nitrobenzoic acid, the formamido group can act as a weak electron donor and the nitro group is a strong electron acceptor. The calculated first-order hyperpolarizability (β₀) value will determine if the molecule has a significant NLO response, making it a candidate for optical materials.[20]

Caption: Atom numbering scheme for 2-Formamido-4-nitrobenzoic acid.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive theoretical analysis of 2-Formamido-4-nitrobenzoic acid. By employing Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, researchers can reliably predict the molecule's structural, vibrational, and electronic properties. The anticipated results—including the formation of a stable intramolecular hydrogen bond, distinct vibrational signatures, and a charge-separated electronic structure—offer a valuable starting point for future experimental validation and exploration of this molecule's potential in materials science and medicinal chemistry. The outlined protocols are designed to be self-validating and serve as a blueprint for the computational investigation of other novel benzoic acid derivatives.

References

- ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids.

-

Indian Academy of Sciences. (2018). Linear and nonlinear optical properties of 4-nitrobenzoic acid (4-NBA) single crystals. Retrieved from [Link]

-

YouTube. (2022). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential of compounds 2–4. Retrieved from [Link]

-

PMC. (2023). Delocalization quantitatively mapped for prototypic organic nitroanions as well as azidoform anions. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Linear and nonlinear optical properties of 4-Nitrobenzoic acid (4-NBA) single crystals | Request PDF. Retrieved from [Link]

-

ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]

-

ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. Retrieved from [Link]

-

PubMed. (2024). Synthesis, crystal structure, spectroscopic and computational studies of NLO active 2-methylimdazolium 4-nitrobenzoic acid single crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Non linear optical property of 4-aminopyridinium 2-chloro-5-nitrobenzoate. Retrieved from [Link]

-

Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- And 4-nitrobenzaldehydes | Request PDF. Retrieved from [Link]

-

PMC. (n.d.). On the vibrations of formic acid predicted from first principles. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3D HOMO and LUMO orbital profiles, the orbital energy values, and the energy gap. Retrieved from [Link]

-

Sciforum. (n.d.). Computational prediction and experimental confirmation of solid solution formation from different nitrobenzoic acid derivatives and their isomers. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. Retrieved from [Link]

-

SciSpace. (2021). Cocrystals of Ethenzamide With 2-Nitrobenzoic Acid - Conformational Analysis, MD Simulations And DFT Investigations. Retrieved from [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]

-

Progress in Physics of Applied Materials. (n.d.). Growth and Characterization of 1, 2, 3- Benzotriazole 2-chloro 4-nitrobenzoic Acid (BCNB) Single Crystal for NLO Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

-

YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]

-

PubMed. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Retrieved from [Link]

-

PubMed. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO 3D plots of the 4-nitrophenol compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of (a) 2-substituted-4-nitrobenzoic acids, (b).... Retrieved from [Link]

Sources

- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis, crystal structure, spectroscopic and computational studies of NLO active 2-methylimdazolium 4-nitrobenzoic acid single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 6. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. actascientific.com [actascientific.com]

- 13. Delocalization quantitatively mapped for prototypic organic nitroanions as well as azidoform anions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. orientjchem.org [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Selective N-Formylation of 2-Amino-4-nitrobenzoic Acid

Abstract

This document provides a comprehensive guide for the selective N-formylation of 2-amino-4-nitrobenzoic acid to synthesize 2-(formylamino)-4-nitrobenzoic acid. The protocol leverages the highly efficient and practical method of generating acetic formic anhydride (AFA) in situ from formic acid and acetic anhydride.[1][2] This approach avoids the need to handle the thermally unstable formic anhydride directly.[3] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

Formylation, the process of introducing a formyl group (-CHO), is a cornerstone transformation in organic synthesis.[4] It is frequently employed for the protection of primary and secondary amines, a critical step in the multi-step synthesis of complex molecules like pharmaceuticals and agrochemicals.[2][3] The resulting formamides are stable intermediates and can serve as precursors for isocyanide preparation or for the synthesis of mono-methylated amines.[2]

The target molecule, 2-(formylamino)-4-nitrobenzoic acid, is a valuable intermediate. The presence of the carboxylic acid, nitro, and formamide functionalities provides multiple reaction sites for further chemical derivatization in the development of novel therapeutic agents or materials.[5][6]

The selected method utilizes acetic formic anhydride (AFA) as the formylating agent. AFA is a mixed anhydride that is more stable than pure formic anhydride and is a potent and highly reactive formylating agent.[1][3] It is conveniently generated in situ by reacting formic acid with acetic anhydride, making it a practical choice for laboratory-scale synthesis.[3][7]

Mechanistic Principles: The Chemistry of AFA Formylation

The efficacy of this protocol is rooted in the controlled, in situ generation and selective reactivity of acetic formic anhydride (AFA).

2.1. In Situ Generation of Acetic Formic Anhydride (AFA)

AFA is prepared by the exothermic reaction between formic acid and acetic anhydride.[3][7] The reaction is typically performed at low temperatures (0-10 °C) to control the reaction rate and prevent the thermal decomposition of the mixed anhydride.[3] AFA is unstable at elevated temperatures and can decompose, evolving carbon monoxide gas.[7]

2.2. The Formylation Mechanism

The N-formylation of 2-amino-4-nitrobenzoic acid proceeds via a nucleophilic acyl substitution reaction. The key to the selectivity of AFA lies in the differential electrophilicity of its two carbonyl carbons. The formyl carbonyl is significantly more electrophilic and sterically less hindered than the acetyl carbonyl.[3]

Consequently, the lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-nitrobenzoic acid preferentially attacks the formyl carbonyl carbon of AFA. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion—an excellent leaving group—to yield the stable N-formylated product, 2-(formylamino)-4-nitrobenzoic acid, and acetic acid as a byproduct.

Reaction Mechanism Overview

Caption: Mechanism of N-formylation using AFA.

Detailed Experimental Protocol